tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a cyanide group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-cyanopyrrolidine-1-carboxylate with 3-chloropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyanide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction typically occurs in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, thiocyanato, or other substituted derivatives.
Hydrolysis: The major product is 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylic acid.
Reduction: The major product is 2-(3-aminopropyl)-2-cyanopyrrolidine-1-carboxylate.
Scientific Research Applications
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate depends on its specific application. In general, the compound can act as a precursor to bioactive molecules that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-cyanopyrrolidine-1-carboxylate: Lacks the 3-chloropropyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 2-(3-bromopropyl)-2-cyanopyrrolidine-1-carboxylate: Similar structure but with a bromine atom, which can affect the reactivity and selectivity in substitution reactions.
tert-Butyl 2-(3-aminopropyl)-2-cyanopyrrolidine-1-carboxylate:
Uniqueness
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate is unique due to the presence of both a reactive chloropropyl group and a cyanide group, which allows for a wide range of chemical transformations and applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-9-5-7-13(16,10-15)6-4-8-14/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLLKOINPCAUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCCCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156653 | |
Record name | 1,1-Dimethylethyl 2-(3-chloropropyl)-2-cyano-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960294-13-7 | |
Record name | 1,1-Dimethylethyl 2-(3-chloropropyl)-2-cyano-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960294-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-(3-chloropropyl)-2-cyano-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.